molecular formula C19H18N4O B7758989 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one

Cat. No.: B7758989
M. Wt: 318.4 g/mol
InChI Key: RWEYMFHFJNEIAE-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-11-7-8-15(12(2)9-11)23-10-16(24)17(18(23)20)19-21-13-5-3-4-6-14(13)22-19/h3-9H,10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEYMFHFJNEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzimidazole Ring: Starting with o-phenylenediamine and reacting it with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of the Pyrrole Ring: Using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-cancer or anti-microbial agent.

    Biochemistry: Studied for its interactions with biological macromolecules like proteins and DNA.

Industry

    Dyes and Pigments: Possible applications in the synthesis of novel dyes.

    Polymers: Used as a monomer or additive in polymer chemistry.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid.

Uniqueness

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

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